molecular formula C13H16O B11908118 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B11908118
M. Wt: 188.26 g/mol
InChI Key: NBUBOMICFVPCKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones It features a tert-butyl group attached to the indanone core, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one typically involves the alkylation of 2,3-dihydro-1H-inden-1-one with tert-butyl halides under basic conditions. A common method includes the use of tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indanones with various functional groups.

Scientific Research Applications

4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Shares the tert-butyl group but differs in the core structure.

    4-tert-Butylaniline: Contains a tert-butyl group attached to an aniline moiety.

    4-tert-Butylcatechol: Features a tert-butyl group on a catechol ring.

Uniqueness

4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is unique due to its indanone core, which imparts distinct chemical properties and reactivity. The presence of the tert-butyl group enhances its stability and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

4-tert-butyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C13H16O/c1-13(2,3)11-6-4-5-10-9(11)7-8-12(10)14/h4-6H,7-8H2,1-3H3

InChI Key

NBUBOMICFVPCKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1CCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.